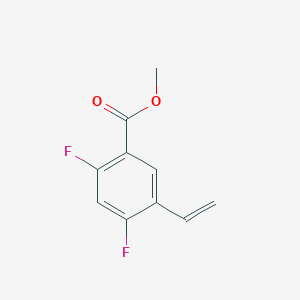

Methyl 2,4-difluoro-5-vinylbenzoate

Description

Methyl 2,4-difluoro-5-vinylbenzoate is a fluorinated aromatic ester characterized by a vinyl substituent at the 5-position and fluorine atoms at the 2- and 4-positions of the benzene ring. The compound’s structure combines electron-withdrawing fluorine atoms with a reactive vinyl group, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science. Its reactivity is influenced by the electron-deficient aromatic ring and the conjugated vinyl moiety, which can participate in cycloaddition or polymerization reactions .

Properties

IUPAC Name |

methyl 5-ethenyl-2,4-difluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c1-3-6-4-7(10(13)14-2)9(12)5-8(6)11/h3-5H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNYKUHGPMKCLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C(=C1)C=C)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-difluoro-5-vinylbenzoate can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boron reagent is coupled with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions typically involve mild temperatures and the use of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of methyl 2,4-difluoro-5-vinylbenzoate may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous-flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-difluoro-5-vinylbenzoate undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic synthesis.

Substitution: Nucleophiles such as amines or thiols can be used to replace fluorine atoms under appropriate conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Methyl 2,4-difluoro-5-vinylbenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of methyl 2,4-difluoro-5-vinylbenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. The presence of fluorine atoms and a vinyl group enhances its reactivity and allows for selective modifications. The molecular targets and pathways involved in its reactions are determined by the specific reagents and conditions used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the benzoate scaffold significantly alter physicochemical properties and reactivity. Key comparisons include:

Methyl 2,4-Difluoro-5-Nitrobenzoate (CAS RN: 395645-41-7) :

- Substituents : Nitro group (5-position) instead of vinyl.

- Properties : The nitro group increases electron deficiency, enhancing reactivity toward nucleophilic aromatic substitution. However, it reduces solubility in polar solvents compared to the vinyl analog due to stronger dipole interactions .

- Applications : Primarily used as a precursor in agrochemical synthesis .

Methyl 2,4-Difluoro-5-Iodobenzoate (CAS RN: 1113050-16-0) :

- Substituents : Iodo group (5-position).

- Properties : The iodine atom introduces steric bulk and enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura). Its higher molecular weight (298.04 g/mol) compared to the vinyl derivative (estimated ~198.15 g/mol) affects crystallization behavior .

2,4-Difluoro-5-Methoxyphenylboronic Acid (CAS RN: 1395417-65-8) :

- Methyl 2,4-Diamino-3-Fluoro-5-Nitrobenzoate (CAS RN: 918321-18-3): Substituents: Amino and nitro groups. Applications: A key intermediate in Binimetinib (MEK inhibitor) synthesis. The amino groups enable hydrogen bonding, critical for biological activity, unlike the nonpolar vinyl group .

Data Tables Summarizing Key Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Applications |

|---|---|---|---|---|

| Methyl 2,4-difluoro-5-vinylbenzoate | C₁₀H₈F₂O₂ | ~198.15 | Vinyl | Polymer precursors, specialty chemicals |

| Methyl 2,4-difluoro-5-nitrobenzoate | C₈H₅F₂NO₄ | 217.13 | Nitro | Agrochemical intermediates |

| Methyl 2,4-difluoro-5-iodobenzoate | C₈H₅F₂IO₂ | 298.04 | Iodo | Cross-coupling reactions |

| 2,4-Difluoro-5-methoxyphenylboronic acid | C₇H₇BF₂O₃ | 187.94 | Boronic acid | Suzuki-Miyaura couplings |

| Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate | C₈H₈FN₃O₄ | 229.17 | Amino/Nitro | Binimetinib synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.